molecular formula C22H18N4O4 B2752227 3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1396873-12-3

3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2752227
CAS No.: 1396873-12-3
M. Wt: 402.41
InChI Key: GIDFTZZDTUBWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 1396564-76-3) is a chemical compound with a molecular formula of C22H18N4O4 and a molecular weight of 402.40 g/mol . This complex molecule is constructed from two prominent pharmacophores in medicinal chemistry: a pyrazolo[1,5-a]pyridine ring system and a 2H-chromen-2-one (coumarin) core, linked by a piperazine dicarbonyl bridge. The pyrazolo[1,5-a]pyridine scaffold is a nitrogen-rich heterocycle of significant interest in drug discovery. While extensive research has been conducted on its isomer, pyrazolo[3,4-b]pyridine, for its diverse biological activities including anticancer, antiviral, and anti-inflammatory properties , the specific [1,5-a] isomer is also recognized as a key structural motif in bioactive compounds. Similarly, the 2H-chromen-2-one (coumarin) component is a privileged structure known to exhibit a wide range of pharmacological effects, such as antitumor, antibacterial, and anti-inflammatory activities . The integration of these two systems via a piperazine linker suggests potential for multi-targeted activity or enhanced pharmacokinetic properties. Based on the documented activities of its constituent parts, this compound is a valuable building block for researchers in medicinal chemistry, particularly for those investigating new anticancer agents, enzyme inhibitors, and probing structure-activity relationships in heterocyclic compounds. It is supplied for research applications as a reference standard or for use in biological screening. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-20(16-13-15-5-1-2-7-19(15)30-22(16)29)24-9-11-25(12-10-24)21(28)17-14-23-26-8-4-3-6-18(17)26/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDFTZZDTUBWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrazolo[1,5-a]pyridine core.

    Coupling with chromen-2-one: The final step involves the coupling of the intermediate with chromen-2-one, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alkyl halides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of three active moieties: a pyrazolo[1,5-a]pyridine core, a piperazine ring, and a chromen-2-one scaffold. The synthesis typically involves several steps:

  • Formation of the Pyrazolo[1,5-a]pyridine Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Piperazine Ring : Nucleophilic substitution reactions are commonly used to introduce the piperazine ring to the pyrazolo[1,5-a]pyridine core.
  • Coupling with Chromen-2-one : The final step involves coupling the intermediate with chromen-2-one using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

Biological Activities

The biological activity of 3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is attributed to its interaction with specific molecular targets:

  • Anticancer Properties : The pyrazolo[1,5-a]pyridine moiety may inhibit enzymes or receptors involved in cell proliferation and differentiation, suggesting potential applications in oncology .
  • Neuroprotective Effects : The chromen-2-one scaffold can interact with DNA and proteins, potentially modulating pathways associated with neurodegenerative diseases .
  • Antiviral Activity : Recent studies indicate that derivatives of pyrazolo compounds exhibit antiviral properties against various viruses, including hepatitis C virus (HCV) .

Oncology

Research has indicated that compounds similar to this compound possess anticancer properties. For instance, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting cancer cell growth .

Neurological Disorders

The compound's ability to modulate neurodegenerative pathways highlights its potential in treating conditions such as Alzheimer's disease and Parkinson's disease. The interaction with specific receptors involved in neuroprotection makes it a candidate for further investigation .

Antiviral Agents

Recent studies have focused on the antiviral activities of pyrazolo compounds against HCV and respiratory syncytial virus (RSV). These compounds have demonstrated significant inhibitory effects at micromolar concentrations .

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of pyrazolo derivatives showed that certain analogs significantly inhibited tumor growth in vitro and in vivo models. The mechanism involved the inhibition of specific kinases associated with cancer cell proliferation.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, compounds derived from pyrazolo structures were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that these compounds could significantly reduce apoptosis markers in neuronal cells.

Mechanism of Action

The mechanism of action of 3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine moiety may inhibit certain enzymes or receptors, while the chromen-2-one scaffold could interact with DNA or proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Analogs with Coumarin Cores

Compound Name Substituents/Modifications Key Features Biological Activity Synthesis Pathway Reference
6-Bromo-3-(8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-2H-chromen-2-one Bromo-substituted coumarin linked to pyrazolo-pyrimidine Enhanced lipophilicity due to bromine; pyrimidine offers planar binding surface Anticancer (kinase inhibition) Condensation of chromenone with pyrazolo-pyrimidine amines in acetic acid
3-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)-6-bromo-2H-chromen-2-one Triazolo-pyrimidine instead of pyrazolo-pyridine Triazole ring introduces hydrogen bonding potential Antimicrobial, antifungal Reaction with 3-amino-1,2,4-triazole under reflux
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl-2H-chromen-2-one Pyridine substituent on pyrazolo-pyrimidine Improved solubility via pyridine’s basic nitrogen Fluorescent probe applications Custom synthesis from commercial precursors

Key Observations :

  • Bromine Substitution : Bromo groups (e.g., in compounds) increase molecular weight and lipophilicity, enhancing membrane permeability .
  • Heterocyclic Variations : Pyrazolo-pyrimidines (e.g., triazolo or pyrido derivatives) provide distinct electronic profiles compared to pyrazolo-pyridines, affecting target selectivity .

Piperazine-Linked Pyrazolo-Pyridine Derivatives

Compound Name Core Structure Functional Groups Application Reference
(4-(4-Bromobenzoyl)-3-(4-chlorophenyl)piperazin-1-yl)(6-bromopyrazolo[1,5-a]pyridin-3-yl)methanone Piperazine linked to pyrazolo-pyridine and benzoyl groups Bromo/chloro substituents for steric effects eIF4A3 helicase inhibition (anticancer)
1-(4-Methoxyphenyl)-4-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)pyrrolidin-2-one Pyrrolidinone replaces coumarin Methoxy group enhances solubility Not reported (structural analog)

Key Observations :

  • Piperazine as a Linker : The piperazine-carbonyl group is a common motif to bridge aromatic and heterocyclic moieties, optimizing pharmacokinetics (e.g., solubility, metabolic stability) .
  • Substituent Effects : Halogen atoms (Br, Cl) or methoxy groups modulate electronic properties and binding interactions .

Pyrazolo-Pyrimidine and Pyrazolo-Triazole Derivatives

Compound Name Core Structure Key Modifications Biological Activity Reference
4-((2,7-Diamino-5-hydroxy-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)diazenyl)-N-(diaminomethylene)benzenesulfonamide Pyrazolo-pyrimidine with diazenyl groups Sulfonamide and diaminomethylene groups enhance polarity Antimicrobial, antiviral
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives Fused triazolo-pyrimidine system High planarity for intercalation Kinase inhibition

Key Observations :

  • Diazenyl/Sulfonamide Groups : Increase water solubility and enable hydrogen bonding with biological targets .
  • Fused Ring Systems : Triazolo-pyrimidines exhibit rigid, planar structures suitable for DNA or enzyme binding .

Biological Activity

3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound featuring multiple bioactive moieties, including a pyrazolo[1,5-a]pyridine core, a piperazine ring, and a chromen-2-one scaffold. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications across various diseases, particularly in oncology and neurodegenerative disorders.

Synthesis

The synthesis of this compound typically involves a multi-step organic process:

  • Formation of the Pyrazolo[1,5-a]pyridine Core : Achieved via cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Piperazine Ring : This is often accomplished through nucleophilic substitution reactions.
  • Coupling with Chromen-2-one : The final step involves coupling the intermediate with chromen-2-one using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • The pyrazolo[1,5-a]pyridine moiety may inhibit various enzymes or receptors involved in cell proliferation and differentiation.
  • The chromen-2-one scaffold can interact with DNA and proteins, potentially leading to anti-cancer effects or modulation of neurodegenerative pathways .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

  • Inhibition of Tropomyosin Receptor Kinases (TRKs) : A related pyrazolo compound demonstrated an IC50 value of 56 nM against TRKA, inhibiting proliferation in cancer cell lines .
  • CDK Inhibition : Related compounds have shown antiproliferative activity by inhibiting cyclin-dependent kinases (CDKs), enhancing the efficacy of cytotoxic agents .

Neuroprotective Effects

Research into similar pyrazolo derivatives has highlighted their potential as neuroprotective agents:

  • Acetylcholinesterase Inhibition : Compounds in this class have demonstrated potent inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease .

Case Studies

Several studies provide insights into the biological activity of compounds related to this compound:

StudyCompoundTargetIC50 ValueNotes
C03TRKA56 nMInhibits cancer cell proliferation
VariousCDKVariesEnhances cytotoxic agent efficacy
AChE InhibitorsAChE2–144 nMPotent neuroprotective activity

Pharmacokinetics and Safety Profile

The pharmacokinetic properties and safety profile of related compounds indicate favorable characteristics:

  • Plasma Stability : For example, compound C03 exhibited excellent plasma stability with a half-life greater than 289 minutes .
  • Cytochrome P450 Interaction : Low inhibitory activity against cytochrome P450 isoforms suggests a reduced risk for drug-drug interactions .

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The compound can be synthesized via multi-step coupling reactions. For example:

  • Step 1 : React pyrazolo[1,5-a]pyridine-3-carboxylic acid with piperazine using carbodiimide coupling agents (e.g., DCC or EDC) to form the pyrazolo-pyridine-piperazine intermediate.
  • Step 2 : Couple this intermediate with 2H-chromen-2-one-3-carboxylic acid using similar activation methods.
  • Purification : Column chromatography (e.g., hexanes/EtOAc with 0.25% Et₃N) improves yield and purity .
  • Validation : Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Elemental analysis : Verify C, H, N content (e.g., ±0.4% deviation from theoretical values).
  • Spectroscopy : Use IR to confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bends. ¹H NMR should resolve piperazine protons (δ 2.5–3.5 ppm) and coumarin protons (δ 6.5–8.5 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What in vitro assays are suitable for initial biological screening?

  • Antiproliferative activity : Test against cancer cell lines (e.g., HEPG2-1 liver carcinoma) using MTT assays. IC₅₀ values <10 µM indicate promising activity .
  • Enzyme inhibition : Screen against kinases (e.g., PI3Kδ) via fluorescence polarization assays .
  • Controls : Include reference inhibitors (e.g., idelalisib for PI3Kδ) to validate assay conditions.

Advanced Research Questions

Q. How can computational modeling guide target identification and binding mode analysis?

  • Docking studies : Use AutoDock Vina to model interactions with PI3Kδ (PDB: 2WXR). Prioritize compounds with hydrogen bonds to Val828 or hydrophobic contacts with Tyr813 .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD <2 Å suggests stable binding .
  • ADMET prediction : SwissADME predicts bioavailability; ensure compliance with Lipinski’s rules (e.g., MW <500, logP <5) .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Dose-response curves : Generate 8-point curves (0.1–100 µM) to confirm IC₅₀ reproducibility.
  • Mechanistic studies : Perform Western blotting to validate target modulation (e.g., reduced p-AKT levels for PI3Kδ inhibitors) .
  • Off-target profiling : Use KinomeScan to rule out nonspecific kinase interactions .

Q. How to optimize bioavailability while maintaining potency?

  • Structural modifications : Introduce fluorine atoms at metabolically labile positions to enhance metabolic stability .
  • Salt formation : Prepare hydrochloride salts to improve aqueous solubility.
  • In vitro assays : Measure Caco-2 permeability (Papp >1 ×10⁻⁶ cm/s) and microsomal stability (t₁/₂ >30 min) .

Q. What analytical methods validate stability under experimental conditions?

  • Forced degradation : Expose to heat (60°C), light (1.2 million lux-hours), and pH extremes (1–13). Monitor degradation via LC-MS .
  • Kinetic studies : Calculate shelf life using Arrhenius plots (accelerated stability testing at 40°C/75% RH) .

Key Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for coupling reactions to avoid hydrolysis of carbonyl groups .
  • Bioassays : Include vehicle controls (e.g., DMSO) to rule out solvent toxicity .
  • Data interpretation : Use hierarchical clustering (e.g., R Studio) to correlate structural features with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.